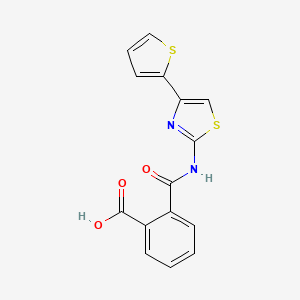

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid

Description

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid is a phthalamic acid derivative featuring a thiophene-thiazole hybrid substituent. Phthalamic acids are characterized by a benzene ring fused with a phthalimide group, often modified with diverse substituents to confer specific chemical and biological properties.

Properties

IUPAC Name |

2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S2/c18-13(9-4-1-2-5-10(9)14(19)20)17-15-16-11(8-22-15)12-6-3-7-21-12/h1-8H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMCOAMMMUDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354127 | |

| Record name | N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325807-37-2 | |

| Record name | N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 325807-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid typically involves the reaction of thiophene derivatives with thiazole derivatives under controlled conditions. One common method involves the use of α-oxothioamides and bromoketones in the presence of a base such as triethylamine in acetonitrile . The reaction is highly regioselective and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, strong bases or acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid involves its interaction with specific molecular targets. The thiophene and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Phthalylsulfathiazole (N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-phthalamic acid)

- Structure : Contains a sulfamoyl group linked to a phenyl ring and a thiazole moiety.

- Key Differences: The sulfamoyl group in phthalylsulfathiazole contrasts with the thiophene-thiazole substituent in the target compound. Sulfamoyl groups are known to enhance antibacterial activity, as seen in sulfonamide drugs.

- Applications : Historically used as an antimicrobial agent, highlighting the role of sulfonamide groups in targeting bacterial enzymes .

N-(1-Naphthyl)phthalamic Acid (NPA)

- Structure : Substituted with a naphthyl group instead of thiophene-thiazole.

- Key Differences : The bulky aromatic naphthyl group confers strong auxin transport inhibition properties, making NPA a critical tool in plant physiology studies.

- Applications : Acts as a herbicide by disrupting auxin signaling in plants .

N-(6-Substituted-Benzothiazol-2-yl)-Succinamic Acids

- Structure : Benzothiazole ring linked to a succinamic acid core.

- Key Differences : The benzothiazole group, compared to thiophene-thiazole, exhibits distinct electronic properties due to the fused benzene ring.

- Applications : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy dependent on substituents (e.g., electron-withdrawing groups enhance activity) .

N-[(4-Hydroxy-phenylcarbamoyl)-methyl]phthalamic Acid Derivatives

Physicochemical and Spectroscopic Properties

- IR Spectroscopy :

- Solubility : Thiophene-thiazole substituents likely increase lipophilicity compared to hydroxyl or sulfamoyl groups, affecting bioavailability.

Biological Activity

N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H10N2O3S2 and a molecular weight of approximately 330.38 g/mol. The compound features a phthalamic acid moiety linked to a thiazole ring substituted with a thiophene group. This unique arrangement contributes to its diverse biological properties.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Thiazole derivatives have been extensively studied for their anticancer properties. For instance, various thiazole-containing compounds have shown cytotoxic effects against different cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells. The IC50 values for some derivatives have been reported as low as 1.61 µg/mL, indicating potent activity .

- Anti-inflammatory Activity : In vitro studies have demonstrated that thiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Properties : Compounds similar to this compound have shown antioxidant activity by scavenging free radicals, which is beneficial in protecting cells from oxidative stress .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzyme inhibition and receptor modulation. These interactions can lead to the observed biological effects such as anticancer activity and anti-inflammatory responses .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining thiazole derivatives with phthalic anhydride or its derivatives.

- Substitution Reactions : Modifying the thiophene or thiazole components to enhance biological activity.

These synthetic routes allow for the production of various analogs that may exhibit improved pharmacological profiles .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including those related to this compound:

- Antitumor Activity Study : A series of thiazole derivatives were synthesized and screened for anticancer activity against HepG-2 cells. The study revealed that structural modifications significantly influenced cytotoxicity, with certain substitutions enhancing potency .

- Anti-inflammatory Effects : In vitro assays evaluated the anti-inflammatory potential of compounds similar to this compound through COX inhibition studies, highlighting their therapeutic relevance in inflammatory conditions .

- Antioxidant Studies : Research demonstrated that thiazole-based compounds possess significant antioxidant capabilities, suggesting their utility in preventing oxidative damage in various biological systems .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antitumor | 1.61 ± 1.92 | Strong cytotoxicity against HepG-2 cells |

| Thiazole Derivative A | Anti-inflammatory | Not specified | Effective COX inhibition |

| Thiazole Derivative B | Antioxidant | Not specified | Scavenges free radicals |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid?

The synthesis of phthalamic acid derivatives typically involves reacting phthalic anhydride with a primary amine under controlled conditions. For example, substituted 2-amino-1,3,4-oxadiazoles can react with phthalic anhydride in dry acetone at room temperature, followed by recrystallization for purification . For this compound, the thiazole-thiophene substituent likely requires coupling via nucleophilic substitution or condensation reactions. Key parameters to optimize include solvent choice (e.g., acetone or DMF), stoichiometry, reaction temperature (20–60°C), and purification methods (e.g., column chromatography or recrystallization). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

Structural characterization should combine:

- NMR spectroscopy : H and C NMR to confirm the aromatic thiophene-thiazole moiety and phthalamic acid backbone.

- IR spectroscopy : Identification of amide (C=O stretch ~1650 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) functional groups.

- HPLC-DAD : To assess purity (>95%) and retention time consistency .

- Mass spectrometry (ESI-MS or HRMS) : For molecular ion peak verification (expected m/z 330.38 for CHNOS) .

Q. How can preliminary biological activity screening be designed for this compound?

Begin with in vitro assays targeting pathways relevant to structural analogs:

- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with controls.

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Auxin transport inhibition : If plant biology applications are hypothesized, use radiolabeled auxin uptake assays in plant tissues .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins. For example:

- Cancer targets : Dock the compound into the ATP-binding site of EGFR (PDB ID: 1M17) to assess kinase inhibition potential.

- Antimicrobial targets : Simulate interactions with bacterial dihydrofolate reductase (DHFR, PDB ID: 1DF7).

- Auxin transport : Model binding to PIN-FORMED (PIN) transporters in plants . Validate docking results with mutagenesis studies or competitive binding assays.

Q. What kinetic models explain the hydrolysis stability of this compound under varying pH conditions?

Phthalamic acids undergo pH-dependent hydrolysis. Under alkaline conditions (pH > 10), the amide bond cleaves via nucleophilic attack by hydroxide ions, following pseudo-first-order kinetics. In acidic conditions (pH < 4), protonation of the carbonyl oxygen accelerates hydrolysis. Use UV-Vis spectroscopy or HPLC to monitor degradation rates and fit data to a two-step consecutive reaction model:

Activation energy () can be calculated using the Arrhenius equation .

Q. How do structural modifications (e.g., substitution on the thiophene ring) impact solubility and bioavailability?

- Solubility : Introduce polar groups (e.g., -OH, -COOH) to the thiophene ring to enhance aqueous solubility. Measure logP values via shake-flask or HPLC methods.

- Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability. Derivatives with lower molecular weight (<500 Da) and balanced hydrophilicity (cLogP ~2–3) are preferred.

- Salt formation : Explore sodium or potassium salts of the carboxylic acid group to improve crystallinity and dissolution rates .

Contradictions and Methodological Considerations

Q. How should researchers resolve discrepancies in reported biological activities of phthalamic acid derivatives?

Conflicting results may arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Mitigation strategies include:

- Standardized protocols : Follow OECD guidelines for cytotoxicity assays.

- High-purity samples : Use HPLC-purified compounds (>98% purity) and confirm via NMR.

- Positive controls : Compare with known inhibitors (e.g., doxorubicin for anticancer assays) .

Q. What computational tools can predict the compound’s potential off-target interactions in pharmacological studies?

Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify off-target proteins. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.